Welcome to the BenchChem Online Store!
molecular formula C10H11N3O2 B8413635 2-Nitro-(2'-methyl-2'-cyanoethyl)-aniline

2-Nitro-(2'-methyl-2'-cyanoethyl)-aniline

Cat. No. B8413635
M. Wt: 205.21 g/mol
InChI Key: VDAGDRSNJLXNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04110337

Procedure details

69 g (mol/2) of o-nitroaniline in solution in 270 ml of tetrahydrofuran are heated under reflux for 2 hours with 67 g (1 mol) of methacrylonitrile and 16 ml of a 40% solution of "Triton B" in methanol. After evaporation of the volatile substances under vacuum, washing the residue with water and then extraction with ethyl acetate, and after evaporation of the solvent, a yellow solid of melting point 44°-47° C. is obtained in a yield of 51.3 g = 50% (theoretical yield: 102.6 g). After recrystallisation from isopropanol and then from ethanol, there is obtained a yellow product of melting point 75°-76° C.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[C:11](#[N:15])[C:12]([CH3:14])=[CH2:13]>O1CCCC1.CO>[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH:6][CH2:13][CH:12]([CH3:14])[C:11]#[N:15])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
67 g
Type
reactant
Smiles
C(C(=C)C)#N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the volatile substances under vacuum
WASH
Type
WASH
Details
washing the residue with water
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
a yellow solid of melting point 44°-47° C. is obtained in a yield of 51.3 g = 50% (theoretical yield: 102.6 g)
CUSTOM
Type
CUSTOM
Details
After recrystallisation from isopropanol
CUSTOM
Type
CUSTOM
Details
from ethanol, there is obtained a yellow product of melting point 75°-76° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(NCC(C#N)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.